1-Ethyl-1,4-dihydropyridine-3-carboxamide
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Overview
Description
1-Ethyl-1,4-dihydropyridine-3-carboxamide is a derivative of the 1,4-dihydropyridine class of compounds. This class is known for its significant pharmacological properties, particularly in the field of cardiovascular medicine. The 1,4-dihydropyridine scaffold is a crucial structure in many drugs, including calcium channel blockers used to treat hypertension and other cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1,4-dihydropyridine-3-carboxamide can be synthesized through a multi-component reaction involving ethyl acetoacetate, an aldehyde, and ammonia. This reaction is typically carried out under reflux conditions in ethanol or acetic acid . The process can be catalyzed by various agents, including magnetite/chitosan, which offers an environmentally benign and efficient synthesis route .
Industrial Production Methods: In industrial settings, the synthesis of 1,4-dihydropyridine derivatives often employs high-throughput methods such as microwave-assisted synthesis or the use of ionic liquids. These methods enhance reaction rates and yields while maintaining the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1,4-dihydropyridine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically converts the dihydropyridine ring to a pyridine ring.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: Various substituents can be introduced at different positions on the dihydropyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under mild conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Halogenated dihydropyridine derivatives.
Scientific Research Applications
1-Ethyl-1,4-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to calcium channel modulation.
Medicine: It is a precursor in the development of drugs for cardiovascular diseases.
Industry: The compound is utilized in the production of various pharmaceuticals and agrochemicals
Mechanism of Action
The primary mechanism of action for 1-Ethyl-1,4-dihydropyridine-3-carboxamide involves its interaction with voltage-gated L-type calcium channels. By binding to these channels, the compound inhibits calcium influx into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to that of other 1,4-dihydropyridine derivatives used as calcium channel blockers .
Comparison with Similar Compounds
Nifedipine: Another 1,4-dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: Known for its long-acting effects in treating hypertension.
Felodipine: Used for its potent vasodilatory properties.
Uniqueness: 1-Ethyl-1,4-dihydropyridine-3-carboxamide stands out due to its specific substitution pattern, which may confer unique pharmacokinetic and pharmacodynamic properties. Its ethyl group at the 1-position and carboxamide group at the 3-position differentiate it from other dihydropyridine derivatives, potentially offering distinct therapeutic benefits .
Properties
CAS No. |
58880-44-7 |
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Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-ethyl-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C8H12N2O/c1-2-10-5-3-4-7(6-10)8(9)11/h3,5-6H,2,4H2,1H3,(H2,9,11) |
InChI Key |
DUJYJZIRYVOYPC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CCC(=C1)C(=O)N |
Origin of Product |
United States |
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